6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine

Catalog No.
S3034130
CAS No.
2580213-98-3
M.F
C6H2BrF3N4
M. Wt
267.009
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridin...

CAS Number

2580213-98-3

Product Name

6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine

IUPAC Name

6-bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine

Molecular Formula

C6H2BrF3N4

Molecular Weight

267.009

InChI

InChI=1S/C6H2BrF3N4/c7-3-1-4(6(8,9)10)5-11-12-13-14(5)2-3/h1-2H

InChI Key

ACTWGTJJWIGGSQ-UHFFFAOYSA-N

SMILES

C1=C(C2=NN=NN2C=C1Br)C(F)(F)F

solubility

not available

Agrochemical Industry

Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application: The specific methods of application can vary depending on the specific TFMP derivative and the type of crop being treated. Typically, these compounds are applied in the form of sprays or seed treatments .

Results or Outcomes: The use of TFMP derivatives in agrochemicals has led to effective protection of crops from various pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Summary of the Application: Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Methods of Application: The methods of application for these pharmaceuticals can vary widely, depending on the specific drug and its intended use. This could include oral administration, topical application, or injection .

Results or Outcomes: The pharmaceutical products containing TFMP derivatives have shown promising results in treating various conditions. The specific results or outcomes would depend on the particular drug and its use .

6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused tetrazole and pyridine structure. It features a bromine atom at the 6-position and a trifluoromethyl group at the 8-position of the tetrazole ring. This compound is part of a broader class of tetrazolo[1,5-a]pyridines, which are known for their diverse chemical properties and potential applications in medicinal chemistry and materials science. The unique substitution pattern enhances its reactivity and biological activity, making it a subject of interest in various research fields.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions, potentially forming different derivatives.
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Cycloaddition: The tetrazole ring is reactive and can participate in cycloaddition reactions, leading to the formation of new heterocyclic compounds.

These reactions highlight the compound's versatility as a precursor in synthetic organic chemistry.

Research indicates that compounds within the tetrazolo[1,5-a]pyridine class exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that these compounds can possess antibacterial and antifungal activities, making them potential candidates for antibiotic development .
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .
  • Enzyme Inhibition: The unique structural features may allow these compounds to act as inhibitors for specific enzymes, further broadening their therapeutic potential.

The synthesis of 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of 2-bromopyridine with sodium azide under acidic conditions to form the tetrazole ring.
  • Use of Trimethylsilyl Azide: Another method utilizes trimethylsilyl azide in conjunction with tetrabutylammonium fluoride hydrate to facilitate the formation of the tetrazole structure from 2-halopyridines .
  • Pyridine N-Oxides: Pyridine N-oxides can also be converted into tetrazolo derivatives through reactions with arenesulfonyl azides .

These methods highlight the compound's synthetic accessibility and versatility.

The applications of 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine span various fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable for drug discovery and development.
  • Material Science: The compound's unique electronic properties may be exploited in developing advanced materials for electronics or photonics.
  • Chemical Synthesis: It serves as a useful building block for synthesizing more complex heterocyclic compounds.

Interaction studies involving 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine focus on its binding affinity to various biological targets. Research has indicated that:

  • The compound can interact with specific enzymes or receptors, modulating their activity.
  • Its structural features allow it to form stable complexes with biomolecules, which may lead to significant biological effects.

These studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine. Here are some notable examples:

Compound NameKey Features
6-Methyl-8-nitrotetrazolo[1,5-a]pyridineContains a methyl group instead of bromine; exhibits antimicrobial properties.
8-Nitrotetrazolo[1,5-a]pyridineLacks methyl or bromo substituents; retains nitro functionality; known for its bioactivity.
6-Bromo-8-nitrotetrazolo[1,5-a]pyridineSimilar structure but includes both bromine and nitro groups; potential for diverse reactivity.

Uniqueness: The presence of both bromine and trifluoromethyl groups in 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine enhances its chemical reactivity compared to other similar compounds. This unique substitution pattern allows it to participate in a wider array of

XLogP3

1.9

Dates

Last modified: 08-18-2023

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